
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17BrFN5O2 and its molecular weight is 434.269. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Triazole derivatives have been synthesized and assessed for their antimicrobial activities. Certain derivatives were found to possess good or moderate activities against various microorganisms. This suggests potential applications of such compounds, including the specified chemical, in developing new antimicrobial agents (Bektaş et al., 2007).
Cytotoxicity and Anticancer Evaluation
Research on triazole derivatives has also extended to evaluating their cytotoxicity and anticancer potential. Some derivatives have been shown to exhibit significant in vitro cytotoxic activity against various cancer cell lines, indicating the potential for the development of new anticancer therapeutics (Bekircan et al., 2008; Hassan et al., 2014).
Solid-Phase Synthesis Applications
The compound's relevance extends to solid-phase synthesis applications, where specific triazole derivatives have been utilized as anchoring linkages for peptide synthesis under mild conditions. This approach benefits the synthesis of peptide amides, offering a practical methodology for producing bioactive peptides (Albericio & Bárány, 2009).
Catalyst- and Solvent-Free Synthesis
Further research highlights the efficiency of catalyst- and solvent-free conditions in synthesizing specific triazole derivatives. This environmentally friendly approach underscores the compound's potential in green chemistry applications, providing a sustainable method for producing heterocyclic compounds (Moreno-Fuquen et al., 2019).
Molecular and Electronic Analysis
Triazole derivatives have been subjected to detailed molecular and electronic analyses to understand their properties better. Studies involving DFT calculations, nonlinear optical properties, and spectroscopic analysis shed light on the electronic behavior of these compounds, suggesting their utility in material science and electronic applications (Beytur & Avinca, 2021).
Propiedades
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN5O2/c1-10-7-13(20)4-5-14(10)22-18(26)16-17(21)25(24-23-16)9-11-8-12(19)3-6-15(11)27-2/h3-8H,9,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAFZYLEVAWEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

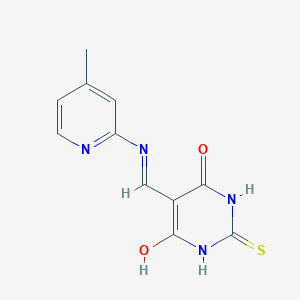
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2705878.png)
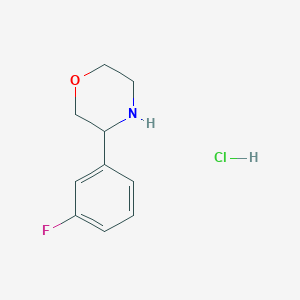
![N-Methyl-N-[2-[methyl(1,3-thiazol-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2705880.png)
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)
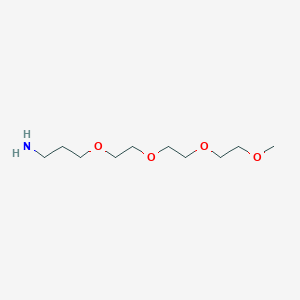
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
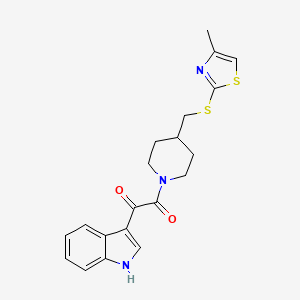
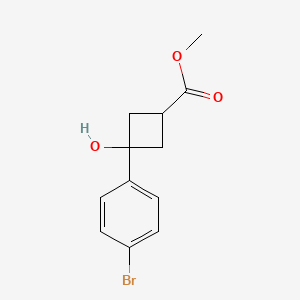
![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)
![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)
